![molecular formula C13H16O2S2 B12559584 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol CAS No. 144962-41-4](/img/structure/B12559584.png)
1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-oxa-6,10-dithiaspiro[45]decan-3-ol is a unique chemical compound characterized by its spirocyclic structure, which includes oxygen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol typically involves the reaction of phenyl-substituted oxiranes with dithiols under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the oxirane ring and subsequent formation of the spirocyclic structure. The reaction is usually conducted at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decane
- 6,10-Dithiaspiro[4.5]decan-1-ol
Comparison: 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol is unique due to its specific spirocyclic structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the phenyl group enhances its potential for substitution reactions, while the spirocyclic structure contributes to its stability and reactivity.
Eigenschaften
CAS-Nummer |
144962-41-4 |
|---|---|
Molekularformel |
C13H16O2S2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol |
InChI |
InChI=1S/C13H16O2S2/c14-11-9-13(16-7-4-8-17-13)12(15-11)10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2 |
InChI-Schlüssel |
NJWKMLJJPDWGQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2(CC(OC2C3=CC=CC=C3)O)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)

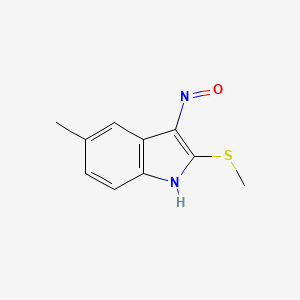

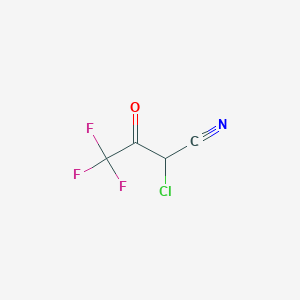

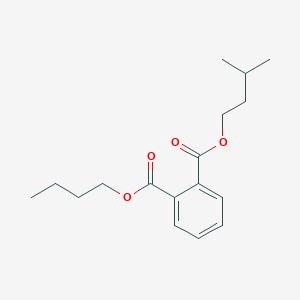
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
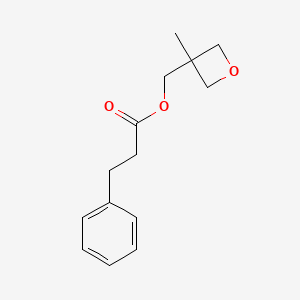

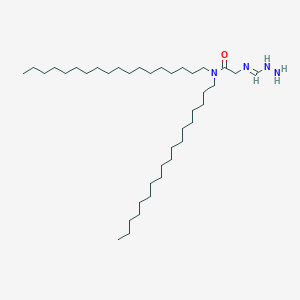
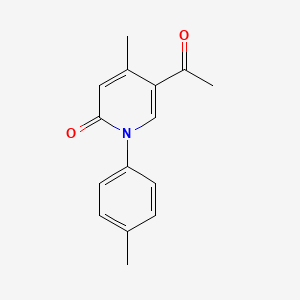
silane](/img/structure/B12559580.png)
